3-fluoro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)isonicotinamide
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Overview
Description
3-fluoro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)isonicotinamide is a synthetic organic compound It is characterized by the presence of a fluoro group, an isonicotinamide moiety, and a tetrahydrocinnolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)isonicotinamide typically involves multiple steps:
Formation of the Tetrahydrocinnolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrocinnolinone structure.
Introduction of the Fluoro Group: The fluoro group is introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Coupling with Isonicotinamide: The final step involves coupling the tetrahydrocinnolinone intermediate with isonicotinamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrocinnolinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the carbonyl group in the tetrahydrocinnolinone structure.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological pathways and mechanisms in which it is involved.
Pharmacology: It may be investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: The compound could be used in the synthesis of other complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide: Similar structure but with a benzamide moiety instead of isonicotinamide.
3-fluoro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyridinecarboxamide: Similar structure but with a pyridinecarboxamide moiety.
Uniqueness
The uniqueness of 3-fluoro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)isonicotinamide lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-fluoro-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c17-13-10-18-6-5-12(13)16(23)19-7-8-21-15(22)9-11-3-1-2-4-14(11)20-21/h5-6,9-10H,1-4,7-8H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXMQZYMJGXOFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=C(C=NC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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